molecular formula C12H9ClN4O2 B1654845 p-Chlorobenzaldehyde (5-nitro-2-pyridyl)hydrazone CAS No. 28058-13-1

p-Chlorobenzaldehyde (5-nitro-2-pyridyl)hydrazone

Cat. No.: B1654845
CAS No.: 28058-13-1
M. Wt: 276.68 g/mol
InChI Key: DUCXZFHQCWBTLC-VIZOYTHASA-N
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Description

p-Chlorobenzaldehyde (5-nitro-2-pyridyl)hydrazone is a hydrazone derivative formed by the condensation of p-chlorobenzaldehyde and 5-nitro-2-pyridylhydrazine Hydrazones are a class of organic compounds characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Chlorobenzaldehyde (5-nitro-2-pyridyl)hydrazone typically involves the reaction of p-chlorobenzaldehyde with 5-nitro-2-pyridylhydrazine in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

p-Chlorobenzaldehyde (5-nitro-2-pyridyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the hydrazone group under mild conditions.

Major Products Formed

    Oxidation: Formation of p-chlorobenzoic acid derivatives.

    Reduction: Formation of p-chloroaniline derivatives.

    Substitution: Formation of various substituted hydrazones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of p-Chlorobenzaldehyde (5-nitro-2-pyridyl)hydrazone involves its interaction with biological targets through its functional groups. The hydrazone moiety can form stable complexes with metal ions, which can enhance its biological activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-Chlorobenzaldehyde (5-nitro-2-pyridyl)hydrazone is unique due to its combination of a p-chlorobenzaldehyde moiety with a 5-nitro-2-pyridylhydrazine group, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its diverse biological activities make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O2/c13-10-3-1-9(2-4-10)7-15-16-12-6-5-11(8-14-12)17(18)19/h1-8H,(H,14,16)/b15-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCXZFHQCWBTLC-VIZOYTHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28058-13-1
Record name Benzaldehyde, p-chloro-, (5-nitro-2-pyridyl)hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028058131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC42368
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42368
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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